

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylhydroquinone

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Compound of Interest		
Compound Name:	Methylhydroquinone	
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Introduction

2-Methylhydroquinone (CAS No. 95-71-6), also known as toluhydroquinone, is an aromatic organic compound derived from hydroquinone with a methyl group substituent on the benzene ring.[1] It is a member of the class of hydroquinones.[2] This compound typically appears as a white to off-white or grayish-white to light beige crystalline solid or powder.[2][3][4] 2-Methylhydroquinone is a versatile chemical with applications in various fields, including as an antioxidant in cosmetics and personal care products, a stabilizer for plastics, a component in photographic developers, and an intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[1][2][5] Notably, it has been investigated for its role as a marine fungus metabolite that exhibits angiosuppressive activity by interfering with the Akt pathway, indicating its potential as a drug candidate for cancer and other angiogenesis-related pathologies.[6]

Physicochemical Properties

The following tables summarize the key physicochemical properties of 2methylhydroquinone, compiled from various sources to provide a comprehensive overview for research and development purposes.

Table 1: General and Physical Properties of 2-Methylhydroquinone



Property	Value	Source(s)
Molecular Formula	C7H8O2	[4][7]
Molecular Weight	124.14 g/mol	[6][7][8]
CAS Number	95-71-6	[6][7]
Appearance	White to off-white, grayish- white to light beige crystalline powder	[2][3][4]
Melting Point	124 - 130 °C	[4]
Boiling Point	272 - 285 °C	[4][7][9]
Flash Point	172 °C (closed cup)	[4]
Autoignition Temperature	468 °C	
Density (estimate)	1.1006 g/cm³	[4]
Vapor Pressure	0.004 Pa at 25 °C	[4][10]

Table 2: Solubility of 2-Methylhydroquinone

Solvent	Temperature (°C)	Solubility	Source(s)
Water	25	77 g/L	[2][4]
Water	25	8 g/100g	[7]
Acetone	25	98 g/100g	[7]
Ethanol	Not specified	Soluble	[1][2]
Ether	Not specified	Soluble	[1][2]
Benzene	Not specified	Soluble	[11]
Chloroform	Not specified	Soluble	[11]
Nonpolar solvents (e.g., hexane)	Not specified	Poorly soluble	[12]



Table 3: Acidity and Partition Coefficient of 2-Methylhydroquinone

Property	Value	Condition(s)	Source(s)
рКаз	10.03	25 °C	[4][10]
pKa ₂	11.62	25 °C	[4][10]
Predicted pKa	10.79 ± 0.18	25 °C	[7]
LogP (Octanol/Water)	0.9	27 °C, pH 4.8 - 5.3	[10]

Table 4: Spectroscopic Data References for 2-Methylhydroquinone

Spectroscopic Method	Solvent / Medium	Reference(s)
¹H NMR	DMSO-d ₆	[13]
¹³ C NMR	Not specified	[8]
IR	KBr disc, nujol mull	[8][14]
Mass Spectrometry (EI)	Not specified	[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following sections describe standard protocols for measuring solubility, pKa, and a common synthesis route for 2-**methylhydroquinone**.

Determination of Solubility by the Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors, is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[16][17]

Methodology:

• Preparation: Add an excess amount of 2-methylhydroquinone to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, acetone).[16][18] The

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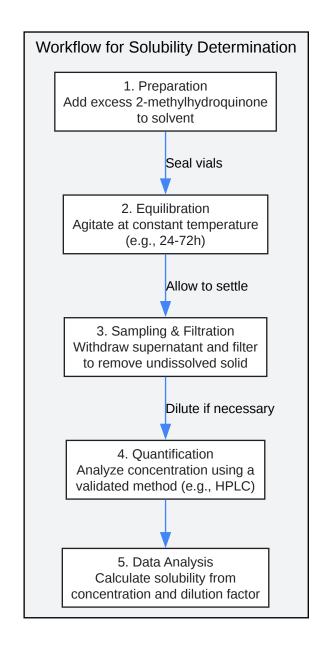




presence of excess solid is critical to ensure that a saturated solution is achieved at equilibrium.[18]

- Equilibration: Seal the vials to prevent solvent evaporation and place them in a
 thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
 [17][18] Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is
 reached.[18] Equilibrium is confirmed when the concentration of the solute in the solution
 remains constant over successive time points.[18]
- Sample Collection and Preparation: Once equilibrium is achieved, cease agitation and allow
 the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
 [18] Immediately filter the aliquot through a syringe filter (e.g., 0.45 μm) compatible with the
 solvent to remove all undissolved particles.[18]
- Quantification: Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.[18] Analyze the concentration of 2-methylhydroquinone using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).[18] A calibration curve prepared from standard solutions of known concentrations is used for quantification.[18]
- Data Analysis: Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure accuracy and reproducibility.[18]





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Workflow for the shake-flask solubility determination method.

Determination of pKa by pH-Metric / UV-Visible Spectrophotometric Titration

The dissociation constants (pKa) of ionizable compounds like 2-**methylhydroquinone** can be determined using pH-metric titration or a hybrid method involving UV-Vis spectrophotometry, particularly for compounds with a chromophore near the ionization center.[19][20]



Methodology:

- Solution Preparation: Prepare a solution of 2-**methylhydroquinone** of known concentration in a co-solvent system (e.g., water:ethanol, 1:1, v/v) to ensure complete dissolution across the entire pH range of the titration.[19]
- Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- pH-Metric Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). Record the pH of the solution after each incremental addition of the titrant. A blank titration with the solvent alone should also be performed. The pKa is calculated from the shape of the titration curve.[20]
- Hybrid pH-Metric/UV Titration: For this method, the titration is performed in a cuvette placed in a spectrophotometer. After each addition of titrant and pH measurement, a UV-Vis spectrum is recorded.[19][20]
- Data Analysis: The pKa values are determined by analyzing the changes in absorbance at specific wavelengths as a function of pH.[20] The data can be plotted and fitted to the Henderson-Hasselbalch equation to calculate the pKa.[21] This hybrid method is advantageous as it can provide more accurate results for compounds that exhibit significant spectral shifts upon ionization.[19]

Synthesis of 2-Methylhydroquinone from o-Cresol

A common method for preparing 2-**methylhydroquinone** involves the oxidation of o-cresol followed by the reduction of the resulting quinone. A patented method describes a green chemistry approach using hydrogen peroxide as the oxidant.[22]

Methodology:

- Oxidation of o-Cresol:
 - In a reaction vessel, a mixture of o-cresol, a catalyst (e.g., Ti-Superoxide), a phase transfer catalyst (e.g., benzyltriethylammonium chloride), and an organic solvent (e.g., benzene or toluene) is heated to 50-60°C with vigorous stirring.[22]

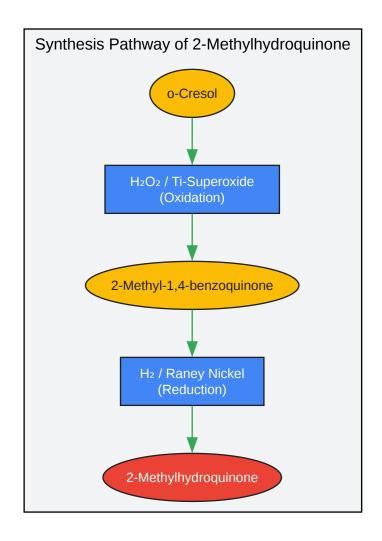
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- A 30% aqueous solution of hydrogen peroxide is added dropwise to the heated mixture while maintaining the temperature.[22] The reaction proceeds for approximately 1 hour.
 [22]
- The primary product of this step is 2-methyl-1,4-benzoquinone.
- Catalyst Recovery and Extraction: After cooling to room temperature, the solid catalyst is recovered by filtration. The organic phase, containing the 2-methyl-1,4-benzoquinone, is separated.[22]
- Reduction to 2-Methylhydroquinone:
 - The organic phase is transferred to a closed pressure vessel. A reduction catalyst, such as Raney nickel, is added.[22]
 - The mixture is subjected to hydrogenation at an elevated temperature (e.g., 100°C) and pressure (e.g., 0.6 MPa) for several hours.[22]
- Isolation and Purification:
 - After the reaction is complete, the catalyst is removed by filtration.
 - The solvent is heated to reflux and then allowed to stand. The upper layer of the solvent is decanted while hot.[22]
 - Upon cooling, 2-methylhydroquinone crystallizes from the solution and is collected as an off-white solid.[22]





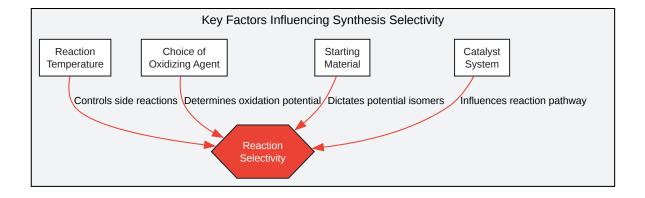
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A common synthesis route for 2-methylhydroquinone.

Logical Relationships in Synthesis Optimization

The efficiency and selectivity of a chemical synthesis, such as that for 2-**methylhydroquinone** or related compounds, are influenced by several interconnected factors. Understanding these relationships is key to optimizing the reaction for higher yield and purity.





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Logical diagram of factors influencing synthesis selectivity.

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References

- 1. CAS 95-71-6: Methylhydroguinone | CymitQuimica [cymitguimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 95-71-6 CAS MSDS (2-Methylhydroquinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Methylhydroquinone | 95-71-6 [chemicalbook.com]
- 7. unilongmaterial.com [unilongmaterial.com]
- 8. Methylhydroquinone | C7H8O2 | CID 7253 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-methylhydroquinone [stenutz.eu]
- 10. 2-Methylhydroquinone CAS#: 95-71-6 [m.chemicalbook.com]



- 11. 2-Methylhydroquinone, 99% 250 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 2-Methylhydroquinone(95-71-6) 1H NMR spectrum [chemicalbook.com]
- 14. 2-Methylhydroquinone(95-71-6) IR Spectrum [chemicalbook.com]
- 15. Methylhydroguinone, 2TMS derivative [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. benchchem.com [benchchem.com]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Preparation method of methyl hydroquinone/2-methylhydroquinone as novel polymerization inhibitor Eureka | Patsnap [eureka.patsnap.com]
- 23. 2-Methylhydroguinone synthesis chemicalbook [chemicalbook.com]
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